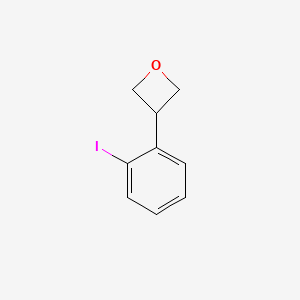

3-(2-Iodophenyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Iodophenyl)oxetane is an organic compound with the molecular formula C₉H₉IO. It features an oxetane ring, a four-membered cyclic ether, substituted with a 2-iodophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodophenyl group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of 2-iodophenyl-substituted epoxides under acidic or basic conditions can yield the desired oxetane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Iodophenyl)oxetane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Ring-Opening: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 3-(2-azidophenyl)oxetane or 3-(2-cyanophenyl)oxetane can be formed.

Ring-Opening Products: Linear or branched alcohols or ethers can be obtained from the ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Agents :

- Recent studies have demonstrated the potential of oxetane-containing compounds as anticancer agents. For instance, the replacement of ketone moieties with oxetane groups in certain indole derivatives has led to the discovery of new molecules with significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 .

- A notable example is OXi8006, which incorporates an oxetane functional group, exhibiting dual mechanisms of action as both an antiproliferative agent and a tumor-selective vascular disrupting agent .

-

Drug Discovery :

- Oxetanes have been integrated into drug discovery campaigns due to their favorable physicochemical properties. They can improve the metabolic stability of drug candidates and influence their pharmacokinetic profiles .

- A systematic review highlighted several oxetane derivatives that have been patented for medicinal applications, showcasing their role in developing new therapeutic agents .

Synthetic Applications

3-(2-Iodophenyl)oxetane serves as a versatile building block in organic synthesis. Its iodophenyl substituent enhances its reactivity in cross-coupling reactions, making it a useful intermediate for synthesizing more complex molecules.

- Cross-Coupling Reactions :

-

Ring-Opening Reactions :

- The oxetane ring can undergo ring-opening reactions under certain conditions, leading to the formation of valuable precursors for further synthetic transformations. This feature is particularly useful in creating multi-functionalized compounds that can be tailored for specific biological activities .

Case Study 1: Anticancer Activity

A study synthesized a series of oxetane-containing indole derivatives by replacing ketone groups with oxetanes. These compounds were evaluated for their ability to inhibit tubulin polymerization and exhibited varying degrees of cytotoxicity against human cancer cell lines. Notably, some analogues showed IC50 values as low as 0.47 μM against MCF-7 cells, indicating strong potential for further development .

Case Study 2: Drug Development

In a recent review on drug discovery involving oxetanes, several compounds were identified that demonstrated improved metabolic stability and enhanced biological activity compared to their non-oxetane counterparts. This underscores the significance of incorporating oxetanes into drug design strategies to optimize therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 3-(2-Iodophenyl)oxetane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For instance, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-oxetane: Lacks the iodine substituent, resulting in different reactivity and applications.

3-(2-Bromophenyl)oxetane: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

3-(2-Chlorophenyl)oxetane:

Uniqueness: 3-(2-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine substituent can be easily replaced with other functional groups, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-(2-Iodophenyl)oxetane is a compound that belongs to the oxetane family, characterized by its unique four-membered ring structure containing an oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with other related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C9H8I O

- Molecular Weight : 232.06 g/mol

This compound features a phenyl group substituted with an iodine atom, which may influence its biological interactions and activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that oxetane derivatives exhibit antimicrobial properties, potentially acting against various bacterial strains.

- Anticancer Properties : Some oxetanes have shown promise in cancer research, particularly in targeting specific tumor cell lines.

- Neuroprotective Effects : There is emerging evidence that oxetane compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The presence of the iodine atom may enhance the compound's reactivity and binding affinity to target sites, such as enzymes or receptors involved in various cellular processes.

- Enzyme Inhibition : Oxetanes may inhibit specific enzymes, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have explored the biological effects of oxetanes, including this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various oxetane derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain substitutions, including iodine, significantly enhanced cytotoxicity compared to non-iodinated analogs .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of oxetanes against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that this compound exhibited moderate inhibitory effects on bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-(2-Chlorophenyl)oxetane | Oxetane | Moderate anticancer activity |

| 3-(2-Bromophenyl)oxetane | Oxetane | Enhanced antimicrobial properties |

| 3-(Phenyl)oxetane | Oxetane | Lower cytotoxicity |

This table illustrates how variations in substituents can affect the biological activity of oxetanes.

Eigenschaften

IUPAC Name |

3-(2-iodophenyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUDRSLCHNFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.